Technical Guide: D,L-Alanosine Sodium Salt & The MTAP Synthetic Lethality Axis
Technical Guide: D,L-Alanosine Sodium Salt & The MTAP Synthetic Lethality Axis
Executive Summary
D,L-Alanosine Sodium Salt (NSC-153353) is the salt form of Alanosine, an antibiotic antimetabolite originally isolated from Streptomyces alanosinicus.[1] While early clinical exploration was hampered by non-selective toxicity, the compound has seen a resurgence in precision oncology.
Its utility is currently defined by a synthetic lethal interaction in tumors deficient in Methylthioadenosine Phosphorylase (MTAP) .[2] This guide details the mechanistic basis of this interaction, the critical requirement for the L-enantiomer, and the specific experimental conditions (specifically media formulation) required to validate its activity in vitro.
Part 1: Chemical Identity & Pharmacology[3][4]
Alanosine acts as an aspartic acid analog. While often supplied as the racemic D,L-Alanosine Sodium Salt for research purposes, the biological activity resides almost exclusively in the L-enantiomer (L-Alanosine).
| Feature | Specification | Technical Note |
| CAS Number | 5854-95-5 (Salt) | Free acid: 5854-93-3 |
| Active Isomer | L-Alanosine | The D-isomer is biologically inert in this context but constitutes 50% of the racemic mixture by mass. |
| Solubility | Water (~10 mg/mL) | Requires alkaline pH (~8.[3]0) for optimal stability. |
| Stability | Unstable in solution | CRITICAL: Must be prepared fresh immediately prior to use. Do not store dissolved aliquots. |
| Class | Antimetabolite | Aspartate analog; Adenylosuccinate Synthetase (ADSS) inhibitor. |
Part 2: Mechanism of Action (The ADSS Blockade)
The primary target of Alanosine is Adenylosuccinate Synthetase (ADSS) . This enzyme catalyzes the first committed step in the conversion of Inosine Monophosphate (IMP) to Adenosine Monophosphate (AMP) within the de novo purine biosynthesis pathway.[4]
The Molecular Mimicry
-
Substrate Competition: ADSS normally ligates Aspartate to IMP (using GTP as an energy source) to form Adenylosuccinate.
-
Inhibition: L-Alanosine mimics the structure of Aspartate. It competes for the active site of ADSS.
-
Metabolic Jam: By blocking ADSS, Alanosine causes an accumulation of the precursor IMP and a rapid depletion of the downstream product AMP (and subsequently ATP).
Visualization: The Purine Blockade
The following diagram illustrates the specific blockade point and the divergence between AMP and GMP synthesis.
Figure 1: L-Alanosine acts as a competitive inhibitor of ADSS, mimicking Aspartate and blocking the conversion of IMP to Adenylosuccinate.
Part 3: Synthetic Lethality (The MTAP Connection)
The clinical resurgence of Alanosine is driven by the MTAP-deletion phenotype. This is a classic "Synthetic Lethality" framework.
The Logic of Selective Killing
Cells have two ways to generate Adenine nucleotides (AMP/ATP):
-
De Novo Synthesis: Building from scratch (Requires ADSS).
-
Salvage Pathway: Recycling Methylthioadenosine (MTA) or Adenine (Requires MTAP enzyme).
MTAP-Deficient Tumors (e.g., Glioblastoma, Pancreatic, Osteosarcoma):
-
These cells have lost the MTAP gene (often co-deleted with CDKN2A).
-
They cannot salvage MTA. They are 100% dependent on the de novo pathway.
-
Result: If you treat with Alanosine (blocking de novo), the cell has zero sources of Adenine. It dies of nucleotide starvation.
Normal Cells (MTAP-Proficient):
-
These cells retain MTAP.
-
Even if Alanosine blocks the de novo pathway, they can salvage circulating MTA or Adenine to survive.
Figure 2: Synthetic Lethality Workflow. MTAP+ cells survive Alanosine via salvage; MTAP- cells lack salvage and succumb to starvation.
Part 4: Validated Experimental Protocols
Reagent Preparation
-
Solvent: Sterile distilled water.
-
pH Adjustment: Alanosine is acidic. Adjust to pH 7.5–8.0 using 0.1N NaOH immediately upon dissolution to ensure solubility and stability.
-
Storage: Use immediately. Do not freeze-thaw dissolved stock.
In Vitro Cytotoxicity Assay (The "Dialyzed FBS" Requirement)
Critical Warning: Standard Fetal Bovine Serum (FBS) contains high levels of purines (hypoxanthine, adenine) and MTA. If you use standard FBS, the exogenous purines will bypass the Alanosine blockade, resulting in a false negative (no drug effect).
Protocol:
-
Cell Lines: Select an isogenic pair if possible (e.g., HCT116 MTAP+/+ vs HCT116 MTAP-/-).
-
Media: DMEM or RPMI 1640.
-
Serum: 10% Dialyzed FBS (10kDa cutoff). This removes small molecules (purines) while keeping growth factors.
-
Seeding: Seed cells at 2,000–5,000 cells/well in 96-well plates. Allow attachment (24h).
-
Treatment:
-
Add D,L-Alanosine (Range: 0.1 µM to 100 µM).
-
Note: If using racemic D,L-salt, effective concentrations will be 2x higher than pure L-Alanosine literature values.
-
-
Incubation: 72 to 96 hours. (Metabolic starvation is slow; 24h is insufficient).
-
Readout: CellTiter-Glo (ATP-based) is preferred over MTT, as Alanosine specifically depletes ATP.
Rescue Experiment (Mechanism Verification)
To prove the cytotoxicity is due to ADSS inhibition and not off-target toxicity, you must demonstrate "Rescue."
-
Condition A: Cells + Alanosine + Vehicle
Death -
Condition B: Cells + Alanosine + Exogenous Adenine (10–50 µM)
Survival -
Interpretation: If Adenine restores viability, the mechanism is confirmed as purine starvation.
Part 5: Data Interpretation & Readouts
When characterizing Alanosine, specific metabolic signatures confirm on-target activity.
| Readout | Expected Result (MTAP- Tumor) | Mechanistic Cause |
| Intracellular IMP | High Increase (>10-fold) | Blockade of ADSS prevents IMP consumption. |
| Intracellular ATP | Significant Decrease | Downstream product of ADSS pathway is depleted. |
| IC50 (Viability) | Low µM range (0.5 - 5 µM) | High sensitivity due to lack of salvage. |
| IC50 (MTAP+ Control) | High (>50 µM) | Resistance due to functional salvage pathway. |
References
-
National Cancer Institute (NCI). Definition of Alanosine. NCI Drug Dictionary. Available at: [Link]
-
Luby, J. C., et al. (2022). Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells.[5] Biomedicines, 10(4), 751.[5] Available at: [Link]
-
Kindler, H. L., et al. (2009). Phase II trial of L-alanosine in patients with MTAP-deficient mesotheliomas and sarcomas. Clinical Cancer Research. Available at: [Link]
-
Tyagi, A. K., & Cooney, D. A. (1984). Identification of the antimetabolite of L-alanosine, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide. Journal of Biological Chemistry. Available at: [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. MTAP-Null Tumors: A Comprehensive Review on Synthetic Vulnerabilities and Therapeutic Strategies [mdpi.com]
- 3. L-Alanosine | NSC153353 | SDX-102 | TargetMol [targetmol.com]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
